2,6-Dioxabicyclo[3.1.0]hexane 2,6-Dioxabicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.: 285-72-3
VCID: VC8261634
InChI: InChI=1S/C4H6O2/c1-2-5-4-3(1)6-4/h3-4H,1-2H2
SMILES: C1COC2C1O2
Molecular Formula: C4H6O2
Molecular Weight: 86.09 g/mol

2,6-Dioxabicyclo[3.1.0]hexane

CAS No.: 285-72-3

Cat. No.: VC8261634

Molecular Formula: C4H6O2

Molecular Weight: 86.09 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dioxabicyclo[3.1.0]hexane - 285-72-3

Specification

CAS No. 285-72-3
Molecular Formula C4H6O2
Molecular Weight 86.09 g/mol
IUPAC Name 2,6-dioxabicyclo[3.1.0]hexane
Standard InChI InChI=1S/C4H6O2/c1-2-5-4-3(1)6-4/h3-4H,1-2H2
Standard InChI Key GOKABALRNHVSMJ-UHFFFAOYSA-N
SMILES C1COC2C1O2
Canonical SMILES C1COC2C1O2

Introduction

Structural Features and Nomenclature

The compound’s systematic name, 2,6-dioxabicyclo[3.1.0]hexane, reflects its bicyclic architecture:

  • Bicyclo[3.1.0]hexane framework: A six-membered ring system comprising two fused rings (three- and four-membered).

  • Ether oxygen placement: Oxygen atoms occupy the 2 and 6 positions, creating a 1,3-dioxolane moiety fused to a cyclopropane ring .

The molecular formula is C₄H₆O₂, with a molar mass of 86.09 g/mol . Figure 1 illustrates the strained geometry, where the three-membered ring imposes significant angle distortion, enhancing electrophilic susceptibility at the bridgehead carbons.

Physicochemical Properties

Experimental and predicted properties for 2,6-dioxabicyclo[3.1.0]hexane include:

PropertyValueMethod/Source
Density (g/cm³)1.237 ± 0.06Predicted
Boiling Point (°C)133.0 ± 8.0Predicted
Molecular Weight (g/mol)86.09Calculated

These values align with trends observed in strained bicyclic ethers, where reduced symmetry and ring strain elevate boiling points relative to monocyclic analogs . The density prediction suggests moderate packing efficiency in the liquid phase.

Comparative Analysis with Structural Isomers

The 2,6-dioxabicyclo[3.1.0]hexane isomer (CAS 285-72-3) differs critically from its 3,6-dioxabicyclo[3.1.0]hexane counterpart (CAS 285-69-8):

Feature2,6-Dioxabicyclo[3.1.0]hexane3,6-Dioxabicyclo[3.1.0]hexane
Oxygen positions2 and 63 and 6
CAS Registry Number285-72-3 285-69-8
Boiling Point (°C)133.0 ± 8.0 (predicted) 143–144 (experimental)

The 3,6-isomer’s higher experimental boiling point (143–144°C) versus the 2,6-isomer’s predicted value (133°C) highlights the impact of oxygen positioning on intermolecular forces. The 3,6-isomer’s epoxide-like configuration may facilitate stronger dipole interactions.

Synthetic Considerations

  • Epoxidation of dihydrofurans: Selective oxidation of dihydrofuran precursors could yield the strained bicyclic system.

  • Ring-closing metathesis: Transition metal-catalyzed cyclization of diene-ethers might construct the bicyclo[3.1.0] framework.

Industrial production would require optimization of ring-strain management and purification protocols to isolate the thermodynamically disfavored product.

Challenges and Future Directions

Current knowledge gaps necessitate targeted research:

  • Synthetic method development: Elucidating high-yield routes under mild conditions.

  • Thermodynamic profiling: Experimental determination of melting points, solubility, and stability.

  • Biological activity screening: Assessing antimicrobial or enzyme-inhibitory potential.

Advanced computational modeling (e.g., DFT calculations) could predict reaction pathways and stabilize transition states for synthesis optimization.

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